molecular formula C12H18BrNO5S B12182408 2-bromo-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-4,5-dimethylbenzene-1-sulfonamide

2-bromo-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-4,5-dimethylbenzene-1-sulfonamide

Cat. No.: B12182408
M. Wt: 368.25 g/mol
InChI Key: ZOUQPCMYDQXALP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-4,5-dimethylbenzene-1-sulfonamide is a complex organic compound that features a bromine atom, multiple hydroxyl groups, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-4,5-dimethylbenzene-1-sulfonamide typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing efficient isolation techniques to produce the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-4,5-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Palladium Catalysts: Employed in coupling reactions such as Suzuki-Miyaura coupling.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Major Products Formed

Scientific Research Applications

2-bromo-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-4,5-dimethylbenzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-bromo-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-4,5-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The hydroxyl groups may also participate in hydrogen bonding, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-4,5-dimethylbenzene-1-sulfonamide is unique due to the presence of both bromine and sulfonamide groups, which confer distinct reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C12H18BrNO5S

Molecular Weight

368.25 g/mol

IUPAC Name

2-bromo-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-4,5-dimethylbenzenesulfonamide

InChI

InChI=1S/C12H18BrNO5S/c1-8-3-10(13)11(4-9(8)2)20(18,19)14-12(5-15,6-16)7-17/h3-4,14-17H,5-7H2,1-2H3

InChI Key

ZOUQPCMYDQXALP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)Br)S(=O)(=O)NC(CO)(CO)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.